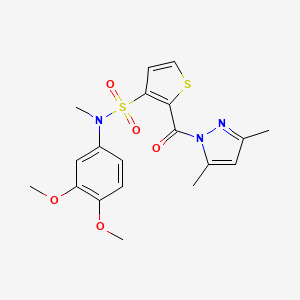

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S2/c1-12-10-13(2)22(20-12)19(23)18-17(8-9-28-18)29(24,25)21(3)14-6-7-15(26-4)16(11-14)27-5/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXZFSBQAPNVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps. The starting materials include 3,4-dimethoxyaniline, 3,5-dimethyl-1H-pyrazole, and thiophene-3-sulfonyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that compounds with similar structures to N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide exhibit antifungal properties. For instance, a series of pyridine-3-sulfonamide derivatives were synthesized and evaluated for antifungal activity against various strains of Candida. Some derivatives showed greater efficacy than traditional antifungal agents like fluconazole, suggesting potential applications in treating fungal infections .

Anti-inflammatory Properties

The compound's structural features suggest it may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. In silico studies have demonstrated the potential of related compounds to inhibit this enzyme, which could lead to new anti-inflammatory therapies .

Coordination Chemistry

The pyrazole moiety is known to form stable complexes with metal ions, making this compound a candidate for use in coordination chemistry. Pyrazole derivatives have been utilized as ligands in various metal complexes that exhibit interesting catalytic properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

- (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a dimethoxyphenyl group and a pyrazole moiety, suggest diverse pharmacological applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₈N₄O₃S

- Molecular Weight : Approximately 318.38 g/mol

This compound is characterized by:

- A dimethoxyphenyl group which is known for its role in enhancing bioactivity.

- A pyrazole ring, which is frequently associated with various therapeutic effects.

- A sulfonamide group that contributes to its solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole and sulfonamide functionalities exhibit a range of biological activities including:

- Anti-inflammatory

- Antimicrobial

- Anticancer

- Antidiabetic

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases .

- Modulation of Inflammatory Pathways : The compound may modulate pathways involving NF-kB and pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

- Antioxidant Activity : The presence of phenolic groups suggests potential antioxidant activity, which can protect against oxidative stress-related damage .

Case Studies

- Inhibition Studies : In vitro studies demonstrated that similar pyrazole derivatives exhibited IC50 values in the low micromolar range against MAO-A and MAO-B, indicating strong inhibitory potential . This could suggest that our compound may also possess similar properties.

- Antimicrobial Activity : Compounds with similar structural features have shown significant antimicrobial activity against various bacterial strains. For instance, derivatives containing pyrazole rings have been effective against resistant strains of Staphylococcus aureus .

Data Table: Biological Activity Comparison

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, such as:

- Sulfonamide formation : Reacting a sulfonyl chloride intermediate with a substituted amine (e.g., 3,4-dimethoxyaniline derivatives) in anhydrous tetrahydrofuran (THF) with triethylamine as a base to neutralize HCl byproducts .

- Pyrazole-carbonyl coupling : Introducing the 3,5-dimethylpyrazole moiety via carbodiimide-mediated coupling (e.g., using DCC or EDC) in dimethylformamide (DMF) at room temperature .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1:1 molar ratio of electrophile to nucleophile) to minimize by-products .

Q. How is purity assessed, and what analytical methods are used for structural confirmation?

- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.4% for C, H, N) .

- Structural confirmation :

- 1H/13C NMR : Key signals include thiophene sulfonamide protons (δ 7.2–7.8 ppm) and pyrazole methyl groups (δ 2.1–2.4 ppm) .

- IR spectroscopy : Confirm sulfonamide (1320–1350 cm⁻¹ S=O stretch) and carbonyl (1680–1700 cm⁻¹ C=O) functionalities .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between experimental and computational structural models?

- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, 100 K) to obtain precise bond lengths and angles .

- Refinement : Apply SHELXL for anisotropic displacement parameters and twin refinement if crystallographic twinning is observed .

- Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data; discrepancies >0.05 Å in bond lengths may indicate solvation effects .

Q. What strategies mitigate electronic interference from substituents (e.g., dimethoxy groups) during functionalization?

- Protecting groups : Temporarily block electron-donating methoxy groups using tert-butyldimethylsilyl (TBS) ethers during electrophilic substitutions to prevent undesired ring activation .

- Directed metalation : Use lithiation (e.g., LDA) at the thiophene sulfur atom to direct regioselective functionalization .

Q. How can reaction by-products be characterized, and what mechanistic insights do they provide?

- LC-MS profiling : Identify intermediates (e.g., des-methyl pyrazole derivatives) with m/z matching expected fragmentation patterns .

- Mechanistic studies : Conduct kinetic isotope effect (KIE) experiments to differentiate between SN1/SN2 pathways in sulfonamide formation .

Q. What advanced techniques validate the compound’s electronic environment and reactivity?

- X-ray photoelectron spectroscopy (XPS) : Quantify sulfur oxidation states (S 2p₃/₂ binding energy ~168 eV for sulfonamide) .

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of the sulfonamide group .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic and computational data?

- Case example : If NMR shows unexpected deshielding but DFT predicts shielding, consider:

- Solvent effects : Simulate NMR chemical shifts with explicit solvent models (e.g., PCM in Gaussian) .

- Conformational flexibility : Perform molecular dynamics (MD) simulations to identify dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.